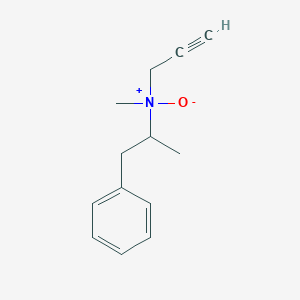

R-Deprenyl N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

R-Deprenyl N-Oxide is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

R-Deprenyl N-Oxide is recognized primarily for its role as a selective and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme. This inhibition leads to increased levels of dopamine, which is particularly beneficial in treating Parkinson's disease. However, this compound exhibits additional properties beyond MAO-B inhibition:

- Neuroprotection : Studies indicate that this compound provides neuroprotective effects at concentrations lower than those required to inhibit MAO-B. It mitigates oxidative stress by decreasing hydrogen peroxide formation and enhancing the expression of antioxidant enzymes such as superoxide dismutases and catalase .

- Cell Adhesion and Proliferation : Research has demonstrated that this compound influences cell adhesion and proliferation. It enhances cell-cell adhesion in neuronal and non-neuronal cells, which may contribute to its neuroprotective functions .

Clinical Implications

The clinical applications of this compound are primarily observed in the context of Parkinson's disease treatment:

- Symptomatic Relief : Clinical studies have shown that R-Deprenyl can delay the need for levodopa treatment in Parkinson's patients. For instance, a study indicated that patients receiving selegiline exhibited a significant delay in disability progression compared to those who did not receive it .

- Combination Therapy : this compound is often used in combination with other treatments to enhance therapeutic outcomes. For example, it has been shown to improve the efficacy of levodopa therapy in patients who are poorly responding to standard treatment regimens .

Case Studies

Several notable studies have explored the effects of this compound:

- DATATOP Study : This landmark trial evaluated the impact of selegiline on delaying disability in untreated Parkinson's disease patients. Results indicated a 57% reduction in disability progression among those treated with selegiline compared to placebo groups .

- Long-term Efficacy Trials : Longitudinal studies have demonstrated that patients on combined therapy with selegiline and levodopa maintained better motor function over time compared to those on levodopa alone .

Analyse Chemischer Reaktionen

Reactions and Biological Activities

- R-(-)-Deprenyl N-Oxide Hydrochloride exhibits several biological activities, and interaction studies focus on its effects on various neurotransmitter systems.

- R-Deprenyl, by inhibiting the MAO-B enzyme, decreases the formation of hydrogen peroxide, alleviating oxidative stress. It also increases the expression of antioxidant enzymes like superoxide dismutases and catalase during chronic treatment .

- Deprenyl-N-oxide (DNO) has shown cytoprotective activity .

Comparison with Similar Compounds

R-(-)-Deprenyl N-Oxide is unique due to its specific N-Oxide functional group, which enhances its biological activity compared to other similar compounds. Its distinct mechanism of action offers potential advantages in therapeutic applications targeting neurodegenerative diseases.

Chiral Separation

- Chiral separation of deprenyl-N-oxide isomers can be achieved using capillary electrophoresis in the presence of various cyclodextrin (CD) derivatives .

Metabolism

- Selegiline is metabolized into amphetamine, methamphetamine, and desmethyl-deprenyl. Additionally, the flavin-containing monooxygenase synthesizes deprenyl-N-oxide .

Neuroprotective Effects

- R-Deprenyl elicits neuroprotective and neuronal rescue activities even in concentrations too low to inhibit MAO-B .

- Deprenyl reduces the death of motoneurons caused by axotomy .

N-Oxidation Methodology

- The conversion of amines to N-oxides is a critical and challenging aspect of heteroatom oxidations .

- An enantioselective N-oxidation methodology for both cyclic and acyclic amines, employing an ion-pair catalyst comprising a chiral bisguanidinium cation and an achiral oxodiperoxomolybdosulfate anion, has been developed .

Racemization Process

Eigenschaften

Molekularformel |

C13H17NO |

|---|---|

Molekulargewicht |

203.28 g/mol |

IUPAC-Name |

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 |

InChI-Schlüssel |

IVFPCTFUZXEDKP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.